An In-Depth Technical Guide to (E)-tridec-2-enal: From Chemical Identity to Biological Activity
An In-Depth Technical Guide to (E)-tridec-2-enal: From Chemical Identity to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (E)-tridec-2-enal, a naturally occurring α,β-unsaturated aldehyde. This document consolidates its chemical identity, physicochemical properties, synthesis, analytical methods, and known biological activities, with a focus on its potential applications in research and drug development.
Chemical Identity and Properties
(E)-tridec-2-enal is a long-chain aliphatic aldehyde characterized by a carbon-carbon double bond between the second and third carbon atoms in a trans configuration.
IUPAC Name: (E)-tridec-2-enal[][2][3]
Synonyms: (2E)-2-Tridecenal, trans-2-Tridecenal[][4]
The physicochemical properties of (E)-tridec-2-enal are summarized in the table below, providing essential data for experimental design and application.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₄O | [][5] |
| Molecular Weight | 196.33 g/mol | [][2] |
| Appearance | Colorless to pale yellow oily liquid | [] |
| Density | 0.85 g/mL at 25 °C | [][5] |
| Boiling Point | 115-118 °C at 10 mmHg | [5] |
| Refractive Index | 1.459 at 20 °C | [5] |
| Water Solubility | 2.353 mg/L at 25 °C (estimated) | [] |
Synthesis and Analysis
Synthesis
The primary method for the synthesis of α,β-unsaturated aldehydes like (E)-tridec-2-enal is the Aldol Condensation . This reaction involves the base- or acid-catalyzed reaction of an aldehyde or ketone with another enolizable carbonyl compound to form a β-hydroxy aldehyde or ketone, which then dehydrates to the α,β-unsaturated product.
A plausible synthetic route for (E)-tridec-2-enal would involve the condensation of undecanal with acetaldehyde.
Analytical Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective technique for the analysis of volatile compounds such as (E)-tridec-2-enal.
Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Analysis
This protocol outlines a general procedure for the qualitative and quantitative analysis of (E)-tridec-2-enal in a sample matrix.
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Sample Preparation:
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Accurately weigh or measure the sample into a headspace vial.
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For solid samples, addition of a salt solution (e.g., NaCl) can improve the release of volatile compounds.
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Seal the vial with a septum and cap.
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HS-SPME Extraction:
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Incubate the vial at a controlled temperature (e.g., 50-80 °C) for a specific duration (e.g., 10-30 minutes) to allow volatiles to equilibrate in the headspace.
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Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the analytes.
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-
GC-MS Analysis:
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Injection: Insert the SPME fiber into the GC injection port for thermal desorption of the analytes.
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GC Column: Utilize a non-polar or medium-polarity capillary column (e.g., DB-5ms).
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Oven Temperature Program: A typical program would start at a low temperature (e.g., 50 °C), ramp up to a higher temperature (e.g., 250 °C) to elute all compounds.
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Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 40-350.
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Data Analysis:
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Identify (E)-tridec-2-enal by comparing its mass spectrum and retention time with that of a pure standard.
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Quantification can be achieved by using an internal standard and creating a calibration curve.
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Biological Activity and Signaling Pathways
As an α,β-unsaturated aldehyde, (E)-tridec-2-enal is a reactive electrophile that can interact with cellular nucleophiles, such as cysteine residues in proteins. This reactivity is the basis for its biological activities.
Antimicrobial Activity
(E)-tridec-2-enal, like other 2-alkenals, is known to possess antimicrobial properties. The proposed mechanism of action involves the disruption of the bacterial cell membrane.
The lipophilic alkyl chain of (E)-tridec-2-enal facilitates its partitioning into the lipid bilayer of the cell membrane. The electrophilic nature of the α,β-unsaturated aldehyde can then lead to interactions with membrane proteins and lipids, causing a loss of membrane integrity and function, ultimately leading to cell death.[6][7][8][9]
Inflammatory Signaling
(E)-tridec-2-enal is a product of lipid peroxidation, a process that is heightened during oxidative stress and inflammation.[10][11] As such, it can act as a signaling molecule in redox-sensitive pathways. α,β-Unsaturated aldehydes are known to modulate the activity of key inflammatory transcription factors like NF-κB and the MAP kinase (MAPK) pathway.[12][13]
The electrophilic nature of (E)-tridec-2-enal allows it to react with cysteine residues on proteins such as Keap1, which leads to the activation of the Nrf2 antioxidant response. Additionally, it can influence the IKK complex, a key regulator of NF-κB activation. This can lead to a complex cellular response that can be either pro- or anti-inflammatory depending on the cellular context and concentration of the aldehyde.[13]
Conclusion
(E)-tridec-2-enal is a multifaceted molecule with relevance in flavor and fragrance chemistry, as well as in the study of biological processes such as microbial pathogenesis and inflammation. Its reactivity as an α,β-unsaturated aldehyde is central to its biological effects. This guide provides a foundational understanding for researchers and professionals in drug development, highlighting the need for further investigation into its specific molecular targets and signaling pathways to fully elucidate its therapeutic and toxicological potential.
References
- 2. 2-Tridecenal | C13H24O | CID 5283363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Tridecenal, (E)- (CAS 7069-41-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. (E)-2-tridecenal, 7069-41-2 [thegoodscentscompany.com]
- 5. (E)-Tridec-2-enal [chembk.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Study on the mechanisms of the antibacterial action of some plant alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Lipid peroxidation and redox-sensitive signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipid oxidation products in cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of Lipid Peroxidation-Derived α, β-Unsaturated Aldehydes in Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
